5-Methylbiphenyl-2-carboxylic acid
Overview
Description
5-Methylbiphenyl-2-carboxylic acid is an organic compound that is used as an intermediate in the preparation of penicillins which are active against staphylococci . It has a molecular formula of C14H12O2 and a molecular weight of 212.248 .
Molecular Structure Analysis
The molecular structure of 5-Methylbiphenyl-2-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a biphenyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, like 5-Methylbiphenyl-2-carboxylic acid, can react with alcohols to make esters . They also react with metals to form a salt and hydrogen, and with carbonates to form a salt, water, and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylbiphenyl-2-carboxylic acid include a density of 1.156±0.06 g/cm3 (20 °C, 760 mmHg), a boiling point of 354.9±11.0 °C (760 mmHg), and a melting point of 166.5-166.9 °C . Carboxylic acids are polar due to the presence of the carbonyl and hydroxyl groups, and they have higher boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Organic Synthesis
5-Methylbiphenyl-2-carboxylic acid: is utilized in organic synthesis, particularly in the formation of small molecules and macromolecules. Its highly polar chemical structure makes it active in organic reactions such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In nanotechnology, 5-Methylbiphenyl-2-carboxylic acid serves as a surface modifier. It aids in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene, enhancing their interaction with polar solvents .
Polymers
The acid finds applications in the polymer industry as a monomer, additive, or catalyst. It contributes to the stabilization and conduction of polymers, which is crucial in the development of new materials with specific properties .
Pharmaceuticals
Carboxylic acids, including 5-Methylbiphenyl-2-carboxylic acid , play a significant role in the medical field. They are key ingredients in the formulation of drugs for the treatment of pain and diseases, showcasing their versatility beyond basic chemical reactions .
Surface Modification
5-Methylbiphenyl-2-carboxylic acid: is applied in the surface modification of various materials. It improves the surface characteristics of materials, which is essential for applications in sensors, catalysis, and adsorption processes .
Natural Product Synthesis
The acid is involved in natural product synthesis, particularly in reactions like [5+2] cycloadditions, which are crucial for constructing complex natural product structures .
Esterification Reactions
5-Methylbiphenyl-2-carboxylic acid: is used in esterification reactions, a fundamental process in organic chemistry for the synthesis of esters from carboxylic acids. These reactions are pivotal in the production of various esters, which are important in different industrial applications .
Medical Field Applications
In the medical field, 5-Methylbiphenyl-2-carboxylic acid derivatives are explored for their potential use in drug formulations and therapeutic treatments, highlighting the compound’s importance in healthcare advancements .
Future Directions
While specific future directions for 5-Methylbiphenyl-2-carboxylic acid are not mentioned in the search results, research in the field of carboxylic acids and their derivatives is ongoing, with a focus on developing new synthetic methodologies, exploring their potential applications in various fields, and understanding their biological functions .
Mechanism of Action
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This can influence the pH of the local environment and can affect various biochemical reactions .
Biochemical Pathways
Carboxylic acids are integral to several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
Generally, carboxylic acids are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Carboxylic acids can participate in various biochemical reactions, influencing cellular processes such as energy production, lipid metabolism, and protein synthesis .
Action Environment
The action, efficacy, and stability of 5-Methylbiphenyl-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the acidity of carboxylic acids can be influenced by the surrounding pH .
properties
IUPAC Name |
4-methyl-2-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJRUBOCQCDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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